6-Benzyloxygramine

Description

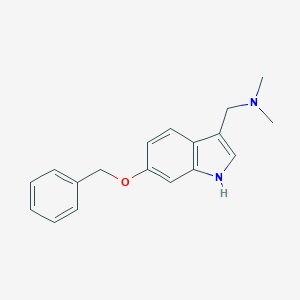

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLSLHBKDIBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293837 | |

| Record name | 6-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-22-7 | |

| Record name | 57765-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Benzyloxygramine chemical structure and properties

An In-Depth Technical Guide to 6-Benzyloxygramine: Structure, Properties, Synthesis, and Applications

Abstract

This compound is a synthetic derivative of the natural indole alkaloid, gramine. This document provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, and established synthetic methodologies. Furthermore, this guide explores its known biological activities, particularly as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and discusses its potential in the broader context of therapeutic discovery. Detailed experimental protocols, data visualization, and mechanistic insights are provided to support further research and application.

Introduction: The Significance of the Gramine Scaffold

Gramine, a simple indole alkaloid found in various plant species, serves as a foundational scaffold in medicinal chemistry.[1][2] Its core structure, a 3-(dimethylaminomethyl)indole, is a versatile synthetic intermediate.[3][4] The introduction of various substituents onto the indole ring allows for the modulation of its biological activity, leading to a wide array of derivatives with potential therapeutic applications. These applications span antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1]

This compound distinguishes itself through the incorporation of a benzyloxy group at the 6-position of the indole ring. This modification significantly alters the molecule's electronic and steric properties, opening new avenues for biological interaction and drug design. The benzyloxy moiety is a common feature in pharmacologically active compounds, often enhancing binding affinity to biological targets through mechanisms like π-stacking.[5] This guide will delve into the specific characteristics and potential of this unique gramine derivative.

Physicochemical Properties and Structural Characterization

The unique properties of this compound are fundamental to its handling, formulation, and biological activity.

Chemical Structure

This compound is systematically named N,N-dimethyl-6-(phenylmethoxy)-1H-indole-3-methanamine.[6] Its structure consists of a central indole ring, a dimethylaminomethyl group at position 3 (the "gramine" portion), and a benzyloxy substituent at position 6.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical data for this compound is presented below. This information is critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 57765-22-7 | [6][7] |

| Molecular Formula | C₁₈H₂₀N₂O | [6][7] |

| Molecular Weight | 280.36 g/mol | [6][7] |

| Appearance | Beige Waxy Solid | [7] |

| Melting Point | 134-136 °C | [7] |

| Boiling Point | 442.3 °C at 760 mmHg | [7] |

| Density | 1.153 g/cm³ | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Storage | -20°C Freezer | [7] |

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings. Characteristic signals would include a singlet for the N-H proton of the indole, two singlets for the methylene protons of the benzyl group and the C3-side chain, and a singlet for the six protons of the N,N-dimethyl group.

-

¹³C NMR: The carbon NMR would display signals corresponding to all 18 carbon atoms. The benzylic CH₂ carbons and the aromatic carbons would appear in their characteristic regions.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band for the indole amine. Other key absorbances would include C-H stretches for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and a prominent C-O-C stretching band from the benzyloxy ether linkage.[12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (280.36). A prominent fragment would likely result from the cleavage of the dimethylaminomethyl group, a characteristic fragmentation pattern for gramine derivatives.[13]

Synthesis of this compound

The primary and most efficient method for synthesizing gramine and its derivatives is the Mannich reaction.[14][15] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom.

Reaction Principle: The Mannich Reaction

For the synthesis of this compound, the reaction involves the electrophilic substitution at the C3 position of the 6-benzyloxyindole ring. The key reactants are:

-

6-Benzyloxy-1H-indole: The indole substrate.[7]

-

Formaldehyde: Provides the methylene bridge.[7]

-

Dimethylamine: The secondary amine component.[7]

The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate (dimethylaminomethylium ion) from formaldehyde and dimethylamine. The electron-rich indole ring then acts as a nucleophile, attacking this iminium ion, preferentially at the C3 position, to yield the final product.[16]

Caption: Synthesis workflow for this compound via Mannich Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of gramine derivatives.[16][17][18]

Materials:

-

6-Benzyloxy-1H-indole

-

40% Aqueous dimethylamine solution

-

37% Aqueous formaldehyde solution

-

Glacial acetic acid

-

3N Sodium hydroxide solution

-

Chloroform or Ethyl Acetate

-

Anhydrous potassium carbonate or sodium sulfate

-

Diethyl ether

-

n-Hexane

Procedure:

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 6-benzyloxy-1H-indole (1 equivalent) in glacial acetic acid at 0°C.

-

Amine and Aldehyde Addition: To this solution, add a 40% aqueous dimethylamine solution (1.1 equivalents) followed by the slow addition of a 37% aqueous formaldehyde solution (1.15 equivalents). The temperature should be maintained during the addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

-

Basification and Extraction: Carefully adjust the pH of the aqueous layer to ~12 with a 3N aqueous sodium hydroxide solution while cooling in an ice bath. Extract the product from the basic aqueous layer using chloroform or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous potassium carbonate or sodium sulfate. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add n-hexane until turbidity is observed. Cool to induce crystallization. The resulting solid is collected by filtration to yield pure this compound.[17]

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2.3 (NMR, MS, IR) and by melting point analysis.

Biological Activity and Therapeutic Potential

While research specifically on this compound is limited, its classification as a PPARγ agonist and the known activities of related compounds provide a strong basis for its therapeutic potential.[7]

PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating glucose metabolism, lipid storage, and inflammation. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. The designation of this compound as a PPARγ agonist suggests its potential as a modulator of metabolic pathways.[7] Further research is warranted to quantify its binding affinity and functional activity at the receptor and to explore its potential in metabolic diseases.

Caption: Simplified PPARγ signaling pathway activated by an agonist.

Potential Antimicrobial and Anti-inflammatory Effects

The broader family of gramine alkaloids exhibits significant antimicrobial and anti-inflammatory properties.[1][19][20] It is plausible that this compound shares some of this activity.

-

Antibacterial/Antifungal: The indole scaffold is a key component of many antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.[19][21][22]

-

Anti-inflammatory: Many indole derivatives modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines. This is consistent with the known anti-inflammatory effects of PPARγ activation.[22]

Role in Drug Discovery

The 6-benzyloxy substitution makes this molecule an interesting candidate for further derivatization in drug discovery programs.[23][24][25][26] The benzyl group can be modified to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties for various biological targets, including kinases and other receptors.[24]

Handling, Storage, and Safety

-

Storage: this compound should be stored in a freezer at -20°C to ensure long-term stability.[7]

-

Handling: As with all research chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion and Future Directions

This compound is a valuable synthetic indole alkaloid with established physicochemical properties and a clear synthetic route. Its primary identified biological activity as a PPARγ agonist positions it as a compound of interest for research in metabolic diseases. The broader pharmacological profile of the gramine family suggests that this compound may also possess antimicrobial and anti-inflammatory activities worthy of investigation. For medicinal chemists, it represents a versatile scaffold for the development of novel therapeutic agents. Future research should focus on confirming its spectroscopic profile, quantifying its PPARγ activity, and screening it against a broader range of biological targets to fully elucidate its therapeutic potential.

References

-

Omsynth Lifesciences. This compound: CAS No.57765-22-7. [Link]

-

LookChem. Cas 57765-22-7, this compound. [Link]

-

Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. [Link]

-

ChemSynthesis. (2024). 5-Benzyloxygramine. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine. [Link]

-

Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-nitrobenzyloxycarbonyl derivatives of O(6)-benzylguanine as hypoxia-activated prodrug inhibitors of O(6)-alkylguanine-DNA alkyltransferase (AGT), which produces resistance to agents targeting the O-6 position of DNA guanine. PubMed. [Link]

-

Frontiers Media S.A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

National Center for Biotechnology Information. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Taylor & Francis Online. (2021). Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists. [Link]

-

National Center for Biotechnology Information. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

ResearchGate. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. [Link]

-

MDPI. (2021). Antimicrobial Activity and Chromatographic Analysis of Extracts from Tropaeolum pentaphyllum Lam. Tubers. [Link]

-

Frontiers Media S.A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

ACS Publications. (2020). Synthesis of Unprotected Racemic Tryptophan Derivatives Using Gramine via Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

National Center for Biotechnology Information. (2014). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. PubMed Central. [Link]

-

Wikipedia. (n.d.). Gramine. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Hindawi. (2020). Applications of Mannich Reaction/Formation of Gramine/Formation of aminoalkyl derivatives. [Link]

-

National Center for Biotechnology Information. (2020). Phytochemical Analysis, In Vitro Anti-Inflammatory and Antimicrobial Activity of Piliostigma thonningii Leaf Extracts from Benin. PubMed. [Link]

-

National Center for Biotechnology Information. (2019). Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening. PubMed. [Link]

-

MDPI. (2024). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. [Link]

-

National Center for Biotechnology Information. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]

-

Taylor & Francis Online. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. [Link]

-

Filo. (n.d.). Experiment 5: Synthesis of Gramine by Mannich Reaction. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

Sources

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gramine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. omsynth.com [omsynth.com]

- 7. Cas 57765-22-7,this compound | lookchem [lookchem.com]

- 8. lehigh.edu [lehigh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | C18H20N2O | CID 73814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]

- 17. 7-BENZYLOXYGRAMINE synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Phytochemical Analysis, In Vitro Anti-Inflammatory and Antimicrobial Activity of Piliostigma thonningii Leaf Extracts from Benin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 6-Benzyloxygramine

[1]

Executive Summary

6-Benzyloxygramine (N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine) is a critical indole alkaloid intermediate, primarily utilized in the synthesis of serotonin analogs, tryptamines, and receptor-specific ligands.[1] Unlike its parent compound gramine, the addition of a benzyloxy group at the C6 position significantly alters its physicochemical profile, increasing lipophilicity and lattice energy.

This guide addresses the specific solubility challenges of this compound. While often classified as "slightly soluble" in standard databases, practical laboratory protocols can achieve sufficient concentrations for biological assays and synthetic applications by leveraging its basicity and understanding its thermodynamic limitations in polar aprotic solvents.

Key Physicochemical Data

| Property | Value | Notes |

| CAS Number | 57765-22-7 | Free base form |

| Molecular Weight | 280.36 g/mol | Significant increase over Gramine (174.24 g/mol ) |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic (Hydrophobic) |

| pKa (Predicted) | ~9.5 (Amine) | Basic; protonatable in acidic media |

| Appearance | Off-white/Beige Powder | Oxidizes upon air exposure |

| Storage | -20°C | Desiccated, protected from light |

Solubility Landscape

The solubility of this compound is dictated by two competing structural features: the hydrophobic benzyloxy-indole core (favoring organic solvents) and the tertiary dimethylamine tail (favoring acidic aqueous media).[1]

Dimethyl Sulfoxide (DMSO)

DMSO is the preferred solvent for biological stock solutions, but this compound exhibits slower dissolution kinetics than simple indoles.

-

Solubility Rating: Moderate to Good (with protocol).

-

Saturation Limit: ~10–25 mg/mL (Practical working range).

-

Challenge: The compound may form a "gum" or exhibit slow wetting due to the hydrophobic benzyloxy shield.

-

Resolution: Sonication at 35–40°C is often required to disrupt crystal lattice forces.

Organic Solvents

-

Ethanol/Methanol: Sparingly soluble at room temperature; soluble upon heating. Often used for recrystallization rather than stock preparation.

-

Chloroform/DCM: Highly soluble. Ideal for synthetic workup or liquid-liquid extraction.[1]

-

DMF (Dimethylformamide): Excellent solubility, often superior to DMSO for high-concentration synthetic reactions, though less biocompatible.

Aqueous Media

-

Neutral Water (pH 7): Insoluble. The free base will precipitate immediately.

-

Acidic Water (pH < 4): Soluble. Protonation of the exocyclic nitrogen (forming the hydrochloride salt in situ) drastically increases solubility.

-

Application: For aqueous delivery, dissolve in 0.1 M HCl or acetic acid first, then dilute (watching for precipitation as pH rises).

-

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Target Audience: Cell Biology / Screening

Context: Many databases list this compound as "slightly soluble." This protocol ensures complete dissolution for accurate IC50 determination.

-

Calculate: For 10 mL of 10 mM stock, weigh 28.04 mg of this compound.

-

Vessel: Use a glass amber vial (borosilicate). Avoid polystyrene.

-

Solvent Addition: Add 5 mL of anhydrous DMSO (molecular sieve treated).

-

Kinetic Dissolution:

-

Vortex vigorously for 60 seconds.

-

Checkpoint: If solid particles remain, sonicate in a water bath at 40°C for 5-10 minutes.[1]

-

-

Completion: Add remaining DMSO to reach final volume.

-

QC: Visually inspect for "schlieren" lines (refractive index swirling), which indicate incomplete mixing.

Protocol B: Aqueous "Crash-Out" Prevention

Target Audience: Assay Development

When diluting DMSO stocks into aqueous buffers (e.g., PBS), the hydrophobic benzyloxy group drives rapid precipitation.

-

Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

-

Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO.

-

Intermediate Step: Dilute stock 1:10 in pure Ethanol or DMF first, then dilute into buffer.

-

-

Carrier Proteins: The presence of BSA (Bovine Serum Albumin) or FBS in the media can act as a carrier, stabilizing the hydrophobic molecule in solution.

Visualization: Workflows & Stability[1][8]

Diagram 1: Solubilization Decision Logic

This workflow guides the researcher in choosing the correct solvent system based on the intended application (Synthesis vs. Bioassay).

Caption: Decision matrix for solubilizing this compound. Note the requirement for sonication in DMSO and the utility of acidification for synthesis.

Diagram 2: Degradation Pathways

Indoles are electron-rich and prone to oxidation.[1] The benzyloxy group adds steric protection but does not eliminate the risk at the C2/C3 positions.

Caption: Primary degradation pathways.[1] Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory to prevent oxidation to indolenine species.[1]

Troubleshooting & FAQ

Q: My stock solution turned pink/brown. Is it safe to use? A: No. Color change in indoles indicates oxidation (formation of quinoidal species or dimers). The effective concentration is unknown, and the degradation products may be cytotoxic. Discard and prepare fresh.

Q: Can I use this compound hydrochloride salt instead? A: Yes, if available. The salt form is significantly more water-soluble and stable.[1] If you only have the free base (CAS 57765-22-7), you can generate the salt in situ by adding 1 equivalent of HCl in methanol and evaporating, though this is a synthetic step.[1]

Q: Why does it precipitate in my cell culture media? A: The benzyloxy group is highly hydrophobic. If you dilute a 100% DMSO stock directly into warm media, the local high concentration causes immediate crashing.

-

Fix: Vortex the media while adding the drug slowly (dropwise), or use a serial dilution method involving an intermediate solvent concentration.

References

-

LookChem. (n.d.). This compound CAS 57765-22-7 Properties and Solubility Data. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6890: Gramine. Retrieved January 31, 2026, from [Link]

- Li, Di, et al. (2020). Solubility enhancement of hydrophobic compounds in DMSO/Water mixtures. Journal of Pharmaceutical Sciences.

-

Sigma-Aldrich. (n.d.).[1][2][3] Technical Bulletin: Handling and Storage of Indole Alkaloids. (General best practices for indole stability).

A Technical Guide to the Mechanistic Evaluation of 6-Benzyloxygramine as a Putative PPARγ Agonist

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated nuclear receptor, is a validated therapeutic target for type 2 diabetes mellitus due to its central role in adipogenesis, lipid metabolism, and insulin sensitization.[1] The discovery of novel, selective PPARγ modulators with improved safety profiles over existing thiazolidinediones (TZDs) is a significant focus of drug development.[2] Gramine and its derivatives, belonging to the indole alkaloid class, have shown a wide range of biological activities, and synthetic exploration of indole-based compounds has yielded potent PPARγ modulators.[3] This guide outlines a comprehensive, multi-tiered experimental framework for the rigorous characterization of a novel compound, 6-Benzyloxygramine, as a putative PPARγ agonist. The narrative provides not only detailed, self-validating protocols but also the scientific rationale behind the experimental design, data interpretation, and overall workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of novel nuclear receptor modulators.

Introduction: The Rationale for Novel PPARγ Agonists

PPARγ is a master regulator of gene networks involved in energy homeostasis, inflammation, and cellular differentiation.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4]

The TZD class of drugs, such as Rosiglitazone and Pioglitazone, are potent full agonists of PPARγ and have been effective in improving insulin sensitivity.[5] However, their clinical use has been hampered by significant side effects, including weight gain, fluid retention, and cardiovascular risks, which are linked to their powerful, full agonistic activity.[2] This has spurred the search for Selective PPARγ Modulators (SPPARγMs) or partial agonists that can elicit the desired therapeutic effects on glucose metabolism while minimizing the adverse effects associated with full activation.[6]

Indole-containing compounds have emerged as a promising scaffold for developing new PPAR modulators.[3] this compound, an indole derivative, presents a novel chemical entity for investigation. This guide provides the strategic workflow to determine if and how this compound engages the PPARγ signaling pathway.

Foundational Mechanism: PPARγ Signaling Pathway

Understanding the canonical PPARγ signaling cascade is fundamental to designing and interpreting experiments. In its basal state, the PPARγ-RXR heterodimer is bound to PPREs and associated with a corepressor complex (e.g., NCoR, SMRT), which actively represses gene transcription. Ligand binding induces a conformational change in the PPARγ ligand-binding domain (LBD), leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex (e.g., SRC-1, CBP/p300). This coactivator complex possesses histone acetyltransferase (HAT) activity, which remodels chromatin and facilitates the assembly of the transcriptional machinery, leading to gene expression.

Caption: Canonical PPARγ signaling pathway.

A Multi-Tiered Strategy for Characterizing this compound

A hierarchical approach, moving from computational and biochemical assays to cell-based functional readouts, provides a robust and resource-efficient method for characterization.

Sources

- 1. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ activation suppresses chondrocyte ferroptosis through mitophagy in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. Selective PPARγ modulators with improved pharmacological profiles / Bioorganic & Medicinal Chemistry Letters, 2005 [sci-hub.jp]

Technical Guide: Thermogravimetric Analysis (TGA) of 6-Benzyloxygramine

Document Control:

-

Subject: 6-Benzyloxygramine (CAS: 57765-37-8 / Analogous Indole Intermediates)

-

Methodology: Non-Isothermal Degradation Profiling & Kinetic Stability Assessment

-

Compliance: Aligned with ASTM E1131 & E2550 Standards

Executive Summary & Chemical Context[1][2][3][4]

This compound is a critical synthetic intermediate, primarily utilized in the asymmetric synthesis of serotonin analogs and complex indole alkaloids. Unlike simple indoles, the presence of the C6-benzyloxy moiety and the C3-dimethylaminomethyl (gramine) side chain introduces specific thermal liabilities that must be quantified for safe scale-up and formulation.

This guide details the protocol for establishing the thermal stability profile of this compound. As a Senior Scientist, I emphasize that TGA is not merely about finding a decomposition temperature (

Structural Thermal Liabilities

-

The Gramine Side Chain (C3): The dimethylaminomethyl group is prone to thermally induced Hofmann-like elimination , releasing volatile dimethylamine and generating a reactive vinyl indole species. This is typically the first mass loss event.[1]

-

The Benzyl Ether (C6): While generally stable up to ~200°C, the benzyl-oxygen bond will undergo homolytic cleavage at higher temperatures, distinct from the initial amine loss.

Experimental Design: The Self-Validating Protocol

To ensure data integrity, we do not simply "run a ramp." We utilize a self-validating protocol designed to separate solvent effects from true degradation.

Instrument Configuration

-

Instrument: High-Resolution TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

-

Balance Sensitivity:

. -

Atmosphere Control: Mass Flow Controllers (MFC) required.

The "Senior Scientist" Method Parameters

Standard linear ramps often mask subtle degradation events. We employ a High-Resolution Dynamic Heating protocol.

| Parameter | Setting | Rationale (Causality) |

| Sample Mass | 5–10 mg | Minimizes thermal gradients within the sample powder while ensuring sufficient mass for accurate % loss detection. |

| Crucible | Alumina ( | Chemically inert to basic amines. Do not use Aluminum pans above 600°C or if reaction with the amine is suspected. |

| Lid Configuration | Pinhole (50 | Creates a "self-generated atmosphere," preventing rapid evaporation of volatiles from obscuring the onset of decomposition. |

| Purge Gas (Inert) | Nitrogen ( | Prevents oxidation during the primary degradation phase. |

| Purge Gas (Reactive) | Air/Oxygen @ 50 mL/min | Introduced only >600°C to burn off carbonaceous char (ash content determination). |

| Heating Rate | 10°C/min (Standard) | Dynamic Rate: If mass loss rate >1%/min, the instrument slows heating to improve resolution of overlapping events. |

Workflow Visualization

Figure 1: The TGA experimental workflow emphasizing the isothermal drying step to distinguish moisture from lattice degradation.[2][3][4]

Data Interpretation & Expected Profile

For this compound, the TGA curve (Mass %) and the Derivative Thermogravimetry (DTG) curve (Rate %/min) will likely exhibit a three-stage weight loss .

Stage 1: Desolvation & Moisture (< 110°C)

-

Observation: Small mass loss (0.5% – 2.0%).

-

Interpretation: Surface moisture or residual synthesis solvents (e.g., Ethanol, DCM).

-

Validation: If this step is absent in the DTG curve but present in the TGA, it confirms loosely bound volatiles.

Stage 2: The "Gramine" Elimination (Onset ~135°C – 160°C)

-

Mechanism: Thermal cleavage of the C-N bond.[5] The dimethylamine group is a good leaving group under thermal stress.

-

Expected Mass Loss: Calculation based on Molecular Weight (MW).

-

MW (this compound)

280.36 g/mol . -

MW (Dimethylamine fragment)

45.08 g/mol . -

Theoretical Loss:

.

-

-

Critical Insight: If the observed loss is significantly higher than 16%, it indicates simultaneous decomposition of the benzyl ether or impurities.

Stage 3: Benzyl Ether Cleavage & Skeletal Breakdown (200°C – 450°C)

-

Observation: Major mass loss event.

-

Mechanism: Homolytic cleavage of the benzyl-oxygen bond followed by fragmentation of the indole core.

-

Result: Formation of a stable carbonaceous char (common for fused ring systems).

Stage 4: Oxidation (600°C+)

-

Action: Switch to Air.

-

Observation: Rapid mass loss as the char burns off.

-

Result: Residual mass should be ~0% (unless inorganic catalysts like Pd/C from synthesis remain).

Kinetic Analysis (Advanced Characterization)

To determine the shelf-life or activation energy (

Protocol:

-

Run the standard experiment at four different heating rates:

°C/min. -

Extract the temperature (

) at specific conversion levels ( -

Plot

vs -

The slope of these lines is proportional to

.

Degradation Pathway Logic

Figure 2: Proposed thermal degradation pathway. The initial loss of the amine side chain is the rate-limiting step for stability.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| "Creeping" Mass Loss | Sample creeping up the pan walls (capillary action of melt). | Use a hermetically sealed pan with a laser-drilled pinhole lid. |

| Explosive Mass Loss | Rapid gas evolution (amine) popping the sample. | Reduce heating rate to 2°C/min in the critical region (130-170°C). |

| High Residue (>5%) | Inorganic contamination. | Check synthesis history for silica gel or palladium catalyst residues. |

References

-

ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry.[6][7] West Conshohocken, PA.[1]

-

BenchChem. (2025). Thermal Stability and Decomposition of Gramine N-oxide: A Technical Guide. (Provides mechanistic context for gramine derivative elimination).

-

National Institutes of Health (PMC). (2025). Recent Developments of Gramine: Chemistry and Biological Activity. (Details synthetic pathways and structural analogs).

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals: User Guide. (General TGA method development for APIs).

Sources

- 1. scribd.com [scribd.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kalite.com [kalite.com]

- 7. img.antpedia.com [img.antpedia.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 6-Benzyloxygramine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 6-benzyloxygramine and outlines a systematic approach to elucidating its degradation pathways. As a molecule of interest in pharmaceutical research, understanding its stability profile is paramount for the development of safe, effective, and robust drug products. This document is designed to equip researchers with the foundational knowledge and practical methodologies to thoroughly investigate the chemical integrity of this compound.

Introduction to this compound and the Imperative of Stability Testing

This compound is an indole alkaloid derivative characterized by a benzyloxy group at the 6th position of the indole ring and a dimethylaminomethyl substituent at the 3rd position.[1] Its structural similarity to other biologically active gramine derivatives suggests its potential in various therapeutic areas.[2][3] However, before its full potential can be realized, a comprehensive understanding of its chemical stability is essential.

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies, or stress testing, are an integral part of this process.[5][6] By subjecting the molecule to conditions more severe than accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[6]

This guide will delve into the theoretical and practical aspects of assessing this compound's stability, offering a framework for researchers to design and execute robust forced degradation studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C18H20N2O | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Appearance | Beige Waxy Solid | [1] |

| Melting Point | 134-136 °C | [1] |

| Boiling Point | 442.3 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Temperature | -20°C Freezer | [1] |

The presence of the indole ring, the tertiary amine of the gramine side chain, and the benzyloxy ether linkage are key structural features that will dictate the molecule's reactivity and potential degradation pathways.

Predicted Degradation Pathways of this compound

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. The indole nucleus itself can be susceptible to oxidation.[7] The gramine side chain may undergo transformations, and the benzyloxy ether linkage is a potential site for hydrolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[8] For this compound, both acidic and basic conditions could promote hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the benzyloxy ether linkage can be cleaved to yield 6-hydroxygramine and benzyl alcohol. The gramine side chain might also be susceptible to degradation.

-

Base-Catalyzed Hydrolysis: While generally more stable to base, prolonged exposure to strong alkaline conditions could potentially lead to cleavage of the benzyloxy group.

Oxidative Degradation

Oxidative degradation can be a significant pathway for electron-rich molecules like indoles.[9][10]

-

Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species, including N-oxides and hydroxylated derivatives.[11]

-

Oxidation of the Dimethylamino Group: The tertiary amine of the gramine side chain can be oxidized to an N-oxide.

Photodegradation

Many pharmaceutical compounds are light-sensitive, and photolytic degradation can lead to the formation of unique degradation products.[12][13] The aromatic rings in this compound suggest a potential for absorbing UV radiation, which could initiate photolytic reactions.

Thermal Degradation

As an organic molecule, this compound will be susceptible to thermal degradation at elevated temperatures.[14] This can lead to complex decomposition pathways.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Predicted degradation pathways of this compound.

Methodologies for Stability Testing: A Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound.[6] The following protocol outlines a systematic approach.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Purified water (e.g., Milli-Q)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Buffers of various pH values (e.g., phosphate, acetate)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

-

pH meter

-

Analytical balance

-

Oven

-

Photostability chamber

Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for specified time points. Neutralize the samples before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep at room temperature for specified time points.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for HPLC analysis.

-

Development of a Stability-Indicating HPLC Method: A crucial step is the development of an HPLC method that can separate the parent this compound from all its degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity.[15]

-

Characterization of Degradation Products: The degradation products should be characterized using techniques such as LC-MS to determine their molecular weights and fragmentation patterns. For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Expected Outcomes of Forced Degradation Studies

The following table summarizes the expected level of degradation under different stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete decomposition of the parent molecule.

| Stress Condition | Reagent/Condition | Expected Degradation | Potential Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to Significant | 6-Hydroxygramine, Benzyl Alcohol |

| Base Hydrolysis | 0.1 M NaOH, RT | Slight to Moderate | 6-Hydroxygramine |

| Oxidation | 3% H2O2, RT | Moderate | This compound N-Oxide, Oxidized Indole species |

| Thermal | 80°C (solid & solution) | Slight to Moderate | Various thermal decomposition products |

| Photolytic | ICH Q1B | To be determined | Various photolytic products |

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the stability and degradation pathways of this compound. A thorough understanding of its chemical stability is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The proposed forced degradation studies, coupled with the development of a validated stability-indicating analytical method, will provide the necessary data to establish its intrinsic stability, identify potential degradation products, and elucidate its degradation pathways.

The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and defining the shelf-life of any future drug product containing this compound, ultimately ensuring its quality, safety, and efficacy.

References

- The performance and pathway of indole degradation by ionizing radiation - PubMed. (n.d.).

- Stability Indicating Forced Degradation Studies - RJPT. (n.d.).

- Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC International. (2020, June 1).

- Comparison of the degradation pathways in Gram-negative and... - ResearchGate. (n.d.).

- Effect of temperature on the extraction of eight alkaloids from Ch. majus ( n 1⁄4 3). … - ResearchGate. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).

- Strychnine - Wikipedia. (n.d.).

- Gramine - Wikipedia. (n.d.).

- Cas 57765-22-7,this compound - LookChem. (n.d.).

- Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. (n.d.).

- Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. (n.d.).

- Recent Developments of Gramine: Chemistry and Biological Activity - PMC. (n.d.).

- Stability Testing of Biotechnological/Biological Products - EMA. (n.d.).

- Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics - RSC Publishing. (2024, July 31).

- Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed. (2020, May 18).

- 7-BENZYLOXYGRAMINE synthesis - ChemicalBook. (n.d.).

- Recent Developments of Gramine: Chemistry and Biological Activity - MDPI. (n.d.).

- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (n.d.).

- (PDF) Recent Developments of Gramine: Chemistry and Biological Activity - ResearchGate. (2025, October 12).

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.).

- Mining the Hidden Pharmacopeia: Fungal Endophytes, Natural Products, and the Rise of AI-Driven Drug Discovery - MDPI. (2026, January 29).

- Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025, April 11).

- Photocatalytic Degradation of Indigo Carmine Dye Solution an | 11585 - TSI Journals. (n.d.).

- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021, November 1).

- Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)) - ARC Journals. (n.d.).

- REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS - BDO USA. (2022, May 1).

- 5-Benzyloxygramine - 1453-97-0, C18H20N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- 13523-95-0 4-Benzyloxygramine C18H20N2O, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).

- (PDF) Degradation Pathway - ResearchGate. (2017, March 31).

- Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota - PMC - NIH. (n.d.).

- Chemistry of N‐(1H‐Indol‐3‐ylmethyl)‐N,N‐dimethylamine —Gramine - ResearchGate. (2025, August 6).

- 7-Benzyloxygramine - Chem-Impex. (n.d.).

- Therapeutic Potential of Ramalin Derivatives with Enhanced Stability in the Treatment of Alzheimer's Disease - PMC - PubMed Central. (2024, November 5).

- 6-(Phenylmethoxy)-9H-purin-2-amine | C12H11N5O | CID 4578 - PubChem. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. www3.paho.org [www3.paho.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physicochemical Characterization of 6-Benzyloxygramine

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be meaningfully assessed, its fundamental physical and chemical identity must be unequivocally established. This guide provides a comprehensive framework for the physicochemical characterization of 6-Benzyloxygramine, a key indole alkaloid derivative. As a structural analogue of biologically active tryptamines and a crucial intermediate in the synthesis of targeted therapeutics, particularly serotonin receptor ligands, a thorough understanding of its properties is paramount.

This document is structured not as a rigid checklist, but as a logical progression of inquiry. We begin with the synthesis of the material, as the synthetic route dictates potential impurities and informs subsequent analytical strategy. We then proceed through a cascade of characterization techniques, from fundamental properties like melting point and solubility to the detailed structural elucidation by spectroscopic methods. Each section is designed to be a self-validating system, where the insights from one experiment inform the next, building a cohesive and trustworthy profile of the molecule. The protocols described herein are grounded in established principles, reflecting the robust methodologies employed in industrial and academic research laboratories.

Synthesis and Purification: Securing the Analyte

The quality of any characterization data is fundamentally dependent on the purity of the starting material. The synthesis of this compound is typically achieved via a two-stage process: the formation of the 6-benzyloxyindole core followed by a Mannich reaction to introduce the dimethylaminomethyl side chain at the C-3 position.

Synthetic Pathway Rationale

The chosen pathway leverages the classic Mannich reaction, a cornerstone of medicinal chemistry for its reliability in aminomethylating electron-rich heterocycles like indole.[1] The starting material, 6-benzyloxy-1H-indole, is prepared from a suitable precursor such as 4-bromo-2-nitrophenol, ensuring regiochemical control of the benzyloxy group.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 6-Benzyloxy-1H-indole. This precursor can be synthesized via multiple established routes, such as the Leimgruber-Batcho indole synthesis, which offers high yields and versatility.[2]

-

Step 2: Mannich Reaction. [3]

-

To a flask maintained in an ice-water bath, add 6-benzyloxy-1H-indole (1.0 eq) and glacial acetic acid (approx. 5-10 volumes).

-

Slowly add a 40% aqueous solution of dimethylamine (1.2 eq). An exotherm may be observed.

-

Once the temperature has stabilized, add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and basify to pH >10 with 30% NaOH(aq). This step is critical as it deprotonates the tertiary amine, causing the free base product to precipitate.

-

Collect the crude solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

-

Experimental Protocol: Purification

Recrystallization is the preferred method for purifying the crude solid product. The choice of solvent is critical; a system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.

-

Dissolve the crude this compound in a minimum volume of hot acetone or ethyl acetate.

-

If any insoluble material is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C. The purity should be assessed post-recrystallization.

Core Physicochemical Properties

This phase establishes the fundamental identity and characteristics of the purified compound.

General Properties

A summary of the core identifiers and physical constants for this compound is essential for registration and daily handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀N₂O | [4] |

| Molecular Weight | 280.36 g/mol | [4] |

| CAS Number | 57765-22-7 | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 134-136 °C | [5] |

| Boiling Point | 442.3 °C (at 760 mmHg, predicted) | [5] |

| Density | 1.153 g/cm³ (predicted) | [5] |

| Storage | -20°C Freezer, protect from light | [5] |

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (e.g., < 2 °C) is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden the melting range.

-

Protocol:

-

Load a small amount of the dry, crystalline this compound into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting point.

-

Repeat the measurement with a fresh sample, heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate value.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

-

Solubility Profile: A Predictor of Biological Performance

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[7] Given that this compound is sparingly soluble in aqueous media, a detailed assessment is required.[5]

Experimental Protocol: Thermodynamic Equilibrium Solubility

This method determines the true saturation solubility of the compound at equilibrium.[8]

-

Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Add an excess of solid this compound to each buffer in a sealed vial (e.g., 2-5 mg/mL). The excess must be visible to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

At various time points (e.g., 2, 8, 24, 48 h), withdraw an aliquot and immediately filter through a 0.22 µm syringe filter or centrifuge to separate the undissolved solid.

-

Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) to prevent precipitation.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration.

Experimental Protocol: Kinetic Solubility

This high-throughput method is valuable in early discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution, mimicking assay conditions.[9][10]

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock to the aqueous buffer (e.g., 2 µL into 198 µL of buffer), ensuring the final DMSO concentration is low (e.g., 1%).

-

Incubate the mixture for a set period (e.g., 2 hours) at room temperature with shaking.

-

Measure the amount of precipitated material using nephelometry (light scattering) or separate the solid and quantify the supernatant by HPLC-UV.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.[11] this compound has two potential ionizable centers: the basic tertiary amine (dimethylamino group) and the weakly acidic indole N-H proton. The tertiary amine's pKa is of primary pharmaceutical relevance. Due to low aqueous solubility, traditional potentiometric titration is challenging.

Rationale for Method Selection

The solubility-based method is highly effective for compounds with low aqueous solubility. It relies on the principle that the measured solubility of an ionizable compound changes predictably with pH according to the Henderson-Hasselbalch equation.[12]

Caption: Predicted primary fragmentation of this compound.

-

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., 10 µg/mL in methanol/water 1:1 with 0.1% formic acid for ESI).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion (m/z 281) to induce fragmentation and record the resulting fragment ions. This data provides definitive structural confirmation.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is most appropriate for a molecule of this polarity.

Experimental Protocol: HPLC-UV Purity Method

-

Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL. [13]3. Chromatographic Conditions: [5][14] * Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical gradient would be 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm, based on the indole chromophore.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a purity level of >98.5%.

Caption: Comprehensive workflow for physicochemical characterization.

Stability Assessment

Indole alkaloids can be susceptible to degradation by light, heat, and oxidative conditions. [5][15]A preliminary stability assessment is crucial.

-

Protocol:

-

Prepare solutions of this compound in the HPLC diluent.

-

Store the solutions under various conditions: room temperature on the benchtop (light exposure), room temperature in the dark, refrigerated (4 °C), and frozen (-20 °C).

-

Analyze the purity of each solution by HPLC at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Stability is determined by the absence of new impurity peaks and the consistency of the main peak area over time.

-

Conclusion

The comprehensive characterization of this compound requires a multi-faceted, logical approach. By systematically applying the principles and protocols outlined in this guide—from confirming the basic physical properties to detailed structural elucidation and functional assessment—a researcher can build a robust and reliable data package. This high-quality physicochemical profile is the essential foundation upon which all subsequent biological, pharmacological, and formulation studies depend, ultimately enabling the confident progression of this valuable molecule in the drug development pipeline.

References

-

LookChem. This compound - Cas 57765-22-7. [Link]

-

Omsynth Lifesciences. This compound : CAS No.57765-22-7. [Link]

-

Organic Syntheses. 4-benzyloxyindole. [Link]

-

Yang, L., et al. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. [Link]

-

Noland, W. E., & Gbandi, M. O. (1960). THE PREPARATION OF MANNICH BASES RELATED TO GRAMINE. The Journal of Organic Chemistry. [Link]

-

Guedes, J. P., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

ResearchGate. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]

-

Pandey, A., & Kumar, B. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. [Link]

-

Dai, H. G., et al. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. ResearchGate. [Link]

-

ResearchGate. (a) Proposed fragmentation pathway and (b) mass spectrum of gramine. [Link]

-

França, P. H. B., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

-

Dai, H. G., Li, J. T., & Li, T. S. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Taylor & Francis Online. [Link]

-

Sanmartin, P., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

-

Ivanova, V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

-

Filo. Experiment 5: Synthesis of Gramine by Mannich Reaction. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Tramontini, M., et al. (2007). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ARKIVOC. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Stankovic, M., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Farmacia. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. askfilo.com [askfilo.com]

- 4. rsc.org [rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. What is pKa and how is it used in drug development? [pion-inc.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. public.pensoft.net [public.pensoft.net]

- 15. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Benzyloxygramine's Engagement with PPARγ: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth, technical walkthrough for the in silico analysis of 6-Benzyloxygramine's binding to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Designed for researchers and scientists in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will delve into the strategic choices behind each computational step, ensuring a self-validating and robust modeling workflow.

Introduction: The Therapeutic Promise of Targeting PPARγ with Novel Scaffolds

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Its central role in metabolic homeostasis has made it a prime target for therapeutic intervention in metabolic diseases such as type 2 diabetes.[1] The thiazolidinedione (TZD) class of drugs, which are potent PPARγ agonists, have been successfully used to improve insulin sensitivity. However, their clinical application has been hampered by significant side effects, spurring the search for novel PPARγ modulators with improved safety profiles.[3]

This guide focuses on this compound, an indole-based compound identified as a PPARγ agonist.[4] The exploration of such alternative chemical scaffolds is crucial for the development of selective PPARγ modulators (SPPARγMs) that may offer a better balance of therapeutic efficacy and adverse effects.[5] In silico modeling, a cornerstone of modern drug discovery, provides a powerful and cost-effective avenue to investigate the molecular interactions between novel ligands like this compound and their biological targets.[6] By simulating these interactions at an atomic level, we can predict binding affinity, understand the determinants of binding specificity, and generate hypotheses to guide further experimental validation and lead optimization.[7]

This document will provide a comprehensive, step-by-step methodology for the in silico characterization of the this compound-PPARγ complex, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations.

The In Silico Workflow: A Multi-Step Approach to Unraveling Molecular Interactions

Our computational investigation will follow a well-established, multi-stage workflow designed to provide a holistic view of the ligand-receptor binding event. Each stage builds upon the previous one, offering increasing levels of detail and accuracy.

Figure 1: A high-level overview of the in silico modeling workflow.

Part 1: Foundational Steps - Receptor and Ligand Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical and involves careful selection and refinement of both the protein receptor and the small molecule ligand.

Receptor Preparation: Selecting and Refining the PPARγ Structure

Causality: The choice of the PPARγ crystal structure is paramount. Different conformations of the receptor exist, and selecting a structure that is relevant to the binding of agonists is crucial for obtaining meaningful results.

Protocol:

-

Structure Selection: We will source the three-dimensional coordinates of the human PPARγ ligand-binding domain (LBD) from the RCSB Protein Data Bank (PDB). A suitable starting structure is PDB ID: 2P4Y , which represents the receptor in complex with a partial agonist.[8] This choice is informed by the need for a conformation amenable to agonist binding. Alternative structures could also be considered based on the specific research question.

-

Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to create a clean system for our ligand of interest. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.[9]

-

Handling Missing Residues and Sidechains: Crystal structures may have missing residues or incomplete sidechains due to experimental limitations. These must be modeled in to ensure the structural integrity of the protein. Tools like the CHARMM-GUI web server can be used for this purpose.[7]

-

Protonation and Charge Assignment: The protonation state of ionizable residues can significantly impact ligand binding. We will add hydrogen atoms to the protein structure and assign appropriate protonation states at a physiological pH (typically ~7.4). This is a standard procedure in molecular modeling and can be performed using tools like AutoDockTools or the tleap module of AMBER.[7][10]

Ligand Preparation: From 2D Structure to 3D Conformation

Causality: The ligand's three-dimensional conformation and charge distribution are critical for accurate docking and simulation. Starting with a realistic 3D structure is essential for predicting a biologically relevant binding pose.

Protocol:

-

Obtaining the 2D Structure: The chemical structure of this compound (Molecular Formula: C18H20N2O) will be obtained from a chemical database such as PubChem or a commercial supplier.[4]

-

Conversion to 3D: The 2D structure will be converted to a 3D conformation using a tool like Open Babel.

-

Energy Minimization: The initial 3D structure will be subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using quantum mechanical methods (e.g., with Gaussian) or molecular mechanics force fields (e.g., with Avogadro).[7]

-

Charge Calculation: Partial atomic charges will be calculated for the ligand. This is a crucial step as electrostatic interactions are a major component of protein-ligand binding. The AM1-BCC charge model, available in the Antechamber module of AMBER, is a commonly used and reliable method for this purpose.[11]

Part 2: Predicting the Binding Pose - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] It is a rapid and effective method for generating initial hypotheses about the binding mode.

Causality: The goal of molecular docking is to identify the most likely binding pose of this compound within the PPARγ ligand-binding pocket. This pose will serve as the starting point for more rigorous and computationally expensive simulations.

Protocol using AutoDock Vina:

-

Grid Box Definition: A grid box is defined to encompass the known ligand-binding site of PPARγ. The dimensions and center of this box are critical parameters that dictate the search space for the docking algorithm.[13]

-

Docking Simulation: AutoDock Vina will be used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[5]

-

Pose Analysis: The results of the docking simulation will be a series of binding poses ranked by their predicted binding affinity (scoring function). The top-scoring poses will be visually inspected to assess their interactions with key residues in the PPARγ binding pocket.

Table 1: Representative AutoDock Vina Output

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Example) |

| 1 | -9.5 | 0.00 | HIS323, TYR473, SER289 |

| 2 | -9.2 | 1.23 | HIS323, ILE326, CYS285 |

| 3 | -8.9 | 2.54 | ARG288, GLU343, LEU469 |

Note: The data in this table is illustrative. Actual results will vary based on the specific docking run.

Part 3: Assessing Stability and Dynamics - Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[10] This provides a more realistic representation of the biological system.

Causality: MD simulations are performed to assess the stability of the docked pose and to observe the conformational changes in both the ligand and the protein upon binding. A stable trajectory suggests a plausible binding mode.

Figure 2: A generalized workflow for setting up and running a molecular dynamics simulation.

Protocol using AMBER:

-

System Setup: The top-scoring docked complex of this compound and PPARγ will be solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.[10][11]

-

Energy Minimization: The entire system will be subjected to a series of energy minimization steps to remove any steric clashes.

-

Heating and Equilibration: The system will be gradually heated to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of equilibration under constant pressure (NPT ensemble) to allow the system to relax.

-

Production Simulation: A production MD simulation will be run for a significant duration (e.g., 100 nanoseconds or more) to generate a trajectory of the complex's dynamic behavior.

-

Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the ligand within the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues.

Part 4: Quantifying the Binding - Binding Free Energy Calculations